- Process for preparing optically active secondary alcohols having nitrogenous or oxygenic functional groups, World Intellectual Property Organization, , ,

Cas no 96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol)

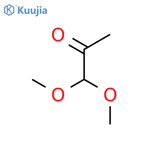

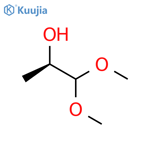

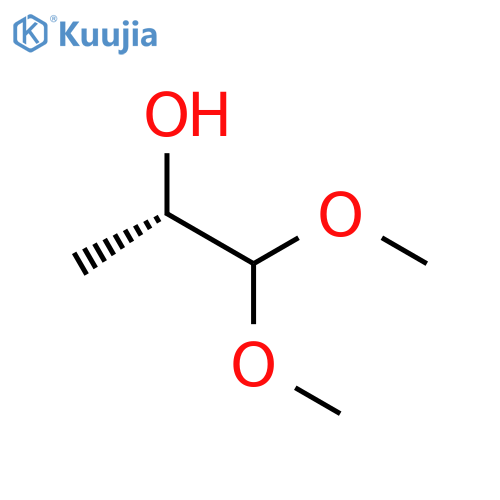

(2S)-1,1-dimethoxypropan-2-ol structure

Nome do Produto:(2S)-1,1-dimethoxypropan-2-ol

(2S)-1,1-dimethoxypropan-2-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Propanol,1,1-dimethoxy-, (2S)-

- (S)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL

- (2S)-1,1-Dimethoxy-2-propanol (ACI)

- 2-Propanol, 1,1-dimethoxy-, (S)- (ZCI)

- (2S)-1,1-Dimethoxypropan-2-ol

- (S)-(-)-1,1-Dimethoxy-2-propanol

- (S)-Lactaldehyde dimethyl acetal

- SCHEMBL5698961

- (2S)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL

- (S)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL

- EN300-89238

- F98096

- (s)-lactoaldehyde dimethyl acetal

- (2S)-1,1-Dimethoxy-2-propanol

- (S)-1,1-dimethoxypropan-2-ol

- (S)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)

- 96503-29-6

- DTXSID101308363

- 2-Propanol, 1,1-dimethoxy-, (2S)-

- (2S)-1,1-dimethoxypropan-2-ol

-

- MDL: MFCD07778452

- Inchi: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m0/s1

- Chave InChI: PRAYXKGWSGUXQK-BYPYZUCNSA-N

- SMILES: C(OC)(OC)[C@@H](O)C

Propriedades Computadas

- Massa Exacta: 120.079

- Massa monoisotópica: 120.079

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 8

- Contagem de Ligações Rotativas: 3

- Complexidade: 51.6

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 38.7A^2

- XLogP3: -0.2

Propriedades Experimentais

- Ponto de Flash: 50℃

- PSA: 38.69000

- LogP: -0.01390

(2S)-1,1-dimethoxypropan-2-ol Informações de segurança

- Número de transporte de matérias perigosas:UN 1993C 3 / PGIII

(2S)-1,1-dimethoxypropan-2-ol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-89238-1g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 1g |

$0.0 | 2023-09-01 | ||

| eNovation Chemicals LLC | D767902-1g |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 99.0% | 1g |

$115 | 2024-06-06 | |

| Enamine | EN300-89238-1.0g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 1.0g |

$0.0 | 2023-02-11 | ||

| A2B Chem LLC | AI65297-100mg |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 100mg |

$16.00 | 2024-05-20 | |

| A2B Chem LLC | AI65297-250mg |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 250mg |

$24.00 | 2024-05-20 | |

| A2B Chem LLC | AI65297-1g |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 1g |

$56.00 | 2024-05-20 | |

| A2B Chem LLC | AI65297-10g |

2-Propanol, 1,1-dimethoxy-, (2S)- |

96503-29-6 | 95% | 10g |

$278.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-50g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 95% | 50g |

¥6221.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-100mg |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 95% | 100mg |

¥108.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-250.0g |

(2S)-1,1-dimethoxypropan-2-ol |

96503-29-6 | 95% | 250.0g |

¥18533.0000 | 2024-08-02 |

(2S)-1,1-dimethoxypropan-2-ol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Cinchonine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K

Referência

- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid Catalysts, Catalysis Letters, 2012, 142(7), 889-894

Método de produção 3

Condições de reacção

1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl[5-deoxy-1,2-O-(1-methylethylidene)-α-D-xylofuran… Solvents: Tetrahydrofuran

Referência

- Asymmetric reduction of α-keto acetals with potassium 9-O-(1,2-isopropylidene-5-deoxy-D-xylofuranosyl)-9-boratabicyclo[3.3.1]nonane. Enantioselective synthesis of α-hydroxy acetals with high optical purities, Tetrahedron: Asymmetry, 1994, 5(7), 1147-50

Método de produção 4

Condições de reacção

1.1 Catalysts: Alcohol dehydrogenase

Referência

- Bone as a solid support for the immobilization of enzymes, Biotechnology Letters, 1986, 8(9), 649-52

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Quinidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K

Referência

- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetal, Journal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91

Método de produção 6

Condições de reacção

Referência

- Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals, Journal of the Chemical Society, 1999, (15), 2095-2100

Método de produção 7

Condições de reacção

1.1 Reagents: Quinine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K

Referência

- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated Ketones, Catalysis Letters, 2008, 124(1-2), 46-51

Método de produção 8

Condições de reacção

1.1 Reagents: Carbonyl reductase

Referência

- Synthetic applications of the carbonyl reductases isolated from Candida parapsilosis and Rhodococcus erythropolis, Tetrahedron: Asymmetry, 1993, 4(7), 1683-92

Método de produção 9

Condições de reacção

1.1 Reagents: Hydrogen , (9S)-9-Methoxycinchonan Catalysts: JM 94 Solvents: Acetic acid ; 60 bar, rt; 60 - 70 min, rt

Referência

- Process for the preparation of (S)-alcohols by enantioselective hydrogenation of prochiral ketones using platinum/alumina together with cinchonans or a cinchonan deaza analogs as chiral catalysts, European Patent Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: (T-4)-(N,N-Diethylbenzenamine)trihydroboron Solvents: Tetrahydrofuran

Referência

- Catalytic enantioselective reactions. Part 15. Oxazaborolidine-catalyzed asymmetric reduction of α-keto acetals with N,N-diethylaniline-borane (DEANB) complex, Bulletin of the Korean Chemical Society, 1999, 20(4), 397-399

Método de produção 11

Condições de reacção

Referência

- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor system, Journal of Catalysis, 2008, 260(2), 245-253

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid

Referência

- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C

Referência

- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladium, Journal of Catalysis, 2012, 289, 238-248

Método de produção 14

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum Solvents: Ethanol

Referência

- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalysts, Chemical Communications (Cambridge), 1999, (17), 1725-1726

Método de produção 15

Condições de reacção

1.1 Catalysts: Carbonyl reductase (NADPH)

Referência

- Combined chemoenzymic synthesis of 2-(O-6-deoxy-α-L-sorbofuranosyl)-D-glucose, Tetrahedron: Asymmetry, 1993, 4(6), 1173-82

(2S)-1,1-dimethoxypropan-2-ol Raw materials

(2S)-1,1-dimethoxypropan-2-ol Preparation Products

(2S)-1,1-dimethoxypropan-2-ol Literatura Relacionada

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol) Produtos relacionados

- 42919-42-6(1,1-Dimethoxy-2-propanol)

- 2229084-74-4(tert-butyl N-{3-fluoro-4-1-(hydroxymethyl)cyclopropylphenyl}carbamate)

- 2169222-18-6(N-(pyrimidin-2-yl)cyclobutanecarbohydrazide)

- 3564-14-5(Eriochrome Blue Black B)

- 1868752-41-3(4-(2-Bromo-3-fluorophenyl)but-3-en-2-one)

- 338401-48-2(4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide)

- 215779-61-6((E)-N-(furan-2-yl)methyl-N'-(3-methylphenyl)carbamimidothioic acid)

- 1867629-87-5((2S)-2-amino-5,5-dimethyl-4-oxoheptanoic acid)

- 76706-67-7(Ethyl 2-ethyl-1,3-thiazole-4-carboxylate)

- 1804488-80-9(Ethyl 4-(aminomethyl)-3-bromo-6-(difluoromethyl)pyridine-2-acetate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:96503-29-6)(2S)-1,1-dimethoxypropan-2-ol

Pureza:99%/99%/99%/99%/99%

Quantidade:10.0g/25.0g/50.0g/100.0g/250.0g

Preço ($):223.0/447.0/715.0/1161.0/2323.0